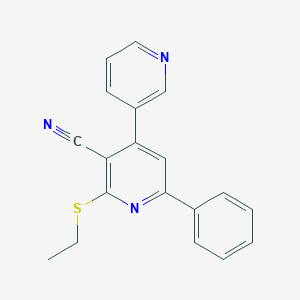
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with ethylthio, pyridinyl, and phenyl groups
準備方法
The synthesis of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
化学反応の分析
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other substituents using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(Methylthio)-4-(3-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-(2-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a different position of the pyridinyl group.
2-(Ethylthio)-4-(3-pyridinyl)-6-(4-methylphenyl)-3-pyridinecarbonitrile: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C19H15N3S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-ethylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3S/c1-2-23-19-17(12-20)16(15-9-6-10-21-13-15)11-18(22-19)14-7-4-3-5-8-14/h3-11,13H,2H2,1H3 |
InChIキー |
MNNKYPZZGNLWFR-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
正規SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B343908.png)
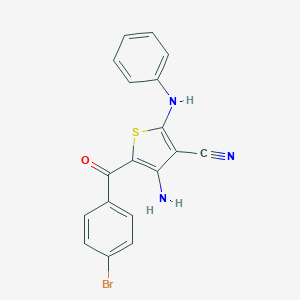
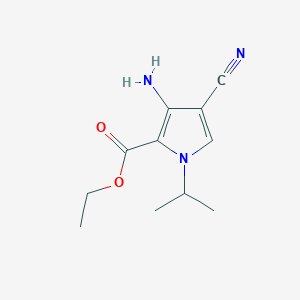
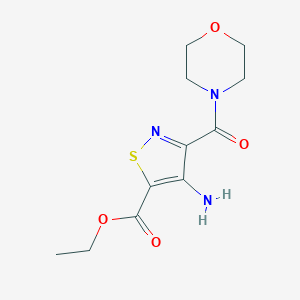
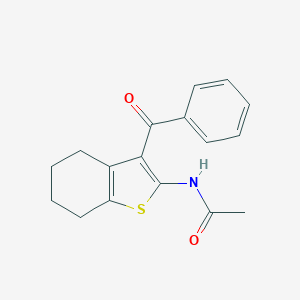
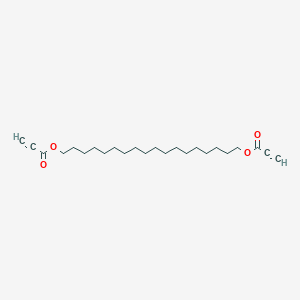
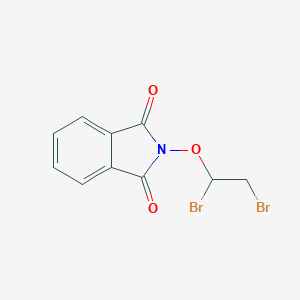
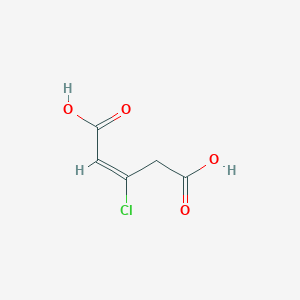
![benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate](/img/structure/B343926.png)
![(3-Benzoylbicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B343927.png)
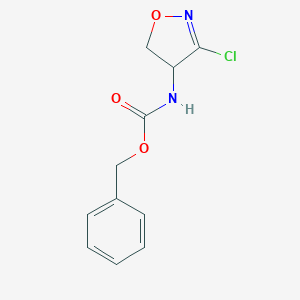
![6-Phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-5,7-dione](/img/structure/B343929.png)
![2,4-Dimethyl-5,6-diphenyltetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-4,12-dien-3-one](/img/structure/B343932.png)
![4-Phenyl-4-azatetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-9,12-diene-3,5-dione](/img/structure/B343934.png)
